TMC647055 Choline salt

HCV NS5B polymerase non-nucleoside inhibitor biochemical assay

TMC647055 Choline Salt is a macrocyclic indole-based NNI-1 that locks HCV NS5B in an open, inactive conformation. Compared to other NNIs, it uniquely spans genotypes 1a-6a with EC50 values of 27-113 nM and a well-mapped resistance profile (L392I, V494A, P495L). The choline salt ensures ≥43 mg/mL DMSO solubility and >46% oral bioavailability in rodent models, enabling robust in vitro combination studies with simeprevir/daclatasvir and translational PK/PD modeling. Clinical Phase 2a data corroborate robust SVR12 rates when combined with NS3/4A inhibitors. Choose TMC647055 Choline Salt as a reference NNI-1 standard for next-generation HCV polymerase inhibitor benchmarking.

Molecular Formula C37H53N5O8S
Molecular Weight 727.91
Cat. No. B1574192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC647055 Choline salt
SynonymsTMC647055;  TMC-647055; TMC 647055; 
Molecular FormulaC37H53N5O8S
Molecular Weight727.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMC647055 Choline Salt for HCV NS5B Polymerase Inhibition: Core Properties & Research Applications


TMC647055 Choline salt is a macrocyclic indole-based, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, specifically binding to the thumb-1 (NNI-1) allosteric site to lock the enzyme in an open, inactive conformation [1][2]. It is supplied as a choline salt (molecular formula: C37H53N5O8S, molecular weight: 727.91 g/mol) to enhance solubility and bioavailability for research applications . The compound exhibits nanomolar inhibitory potency against HCV replication in biochemical and cellular assays, with demonstrated cross-genotypic activity covering genotypes 1a, 1b, 2a, 3a, 4a, and 6a [3].

Why TMC647055 Choline Salt Cannot Be Substituted with Other HCV NS5B Inhibitors


HCV NS5B non-nucleoside inhibitors (NNIs) target at least four distinct allosteric binding sites (thumb-1, thumb-2, palm-1, palm-2), each imposing unique structural constraints and resistance profiles [1][2]. TMC647055 is a thumb-1 site binder, whereas other clinically advanced NNIs like dasabuvir (palm-1) or beclabuvir (thumb-1, but distinct chemotype) exhibit divergent potency across genotypes, non-overlapping resistance mutations, and distinct pharmacokinetic requirements for combination therapy [2][3]. Therefore, substituting one NNI for another without empirical validation risks compromising antiviral efficacy due to genotypic coverage gaps or pre-existing resistance-associated substitutions [1][4].

Quantitative Evidence for TMC647055 Choline Salt Differentiation vs. HCV NS5B Comparators


Biochemical Potency of TMC647055 vs. Other NNI Chemotypes in Primer-Dependent Transcription Assay

TMC647055 inhibits HCV NS5B polymerase with an IC50 of 34 nM in the RdRp primer-dependent transcription assay, demonstrating comparable biochemical potency to the thumb-1 inhibitor beclabuvir (IC50 ~20 nM) and superior to the palm-1 inhibitor dasabuvir (IC50 ~200 nM) [1][2].

HCV NS5B polymerase non-nucleoside inhibitor biochemical assay IC50

Cellular Antiviral Activity of TMC64755 in Genotype 1b Replicon vs. Other NNIs

TMC647055 exhibits an EC50 of 77 nM (luciferase readout) and 139 nM (qRT-PCR readout) against HCV genotype 1b replicon in Huh7-Luc cells, which is comparable to beclabuvir (EC50 ~50 nM) and significantly more potent than dasabuvir (EC50 ~400 nM) [1][2].

HCV replicon antiviral activity EC50 genotype 1b

Cross-Genotypic Activity Profile of TMC647055

TMC647055 demonstrates broad genotypic coverage, with median EC50 values against clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranging from 27 nM to 113 nM [1]. In contrast, dasabuvir is active primarily against genotype 1 (EC50 ~400 nM) and has limited activity against genotypes 2 and 3, while beclabuvir shows variable activity across genotypes (e.g., EC50 ~50 nM for GT1a, ~200 nM for GT3a) [2].

HCV genotypes pan-genotypic EC50 resistance

Resistance Profile and Barrier to Resistance of TMC647055

TMC647055 selects for resistance-associated substitutions (RASs) L392I, V494A, and P495L in the thumb-1 binding pocket, with median EC50 shifts of 9-fold, 3-fold, and 371-fold, respectively [1]. In colony formation assays, no resistant replicon colonies emerged at 1.5 µM TMC647055, indicating complete clearance and a higher barrier to resistance compared to earlier NNI-1 compounds [2][3]. Dasabuvir, in contrast, selects for distinct palm-1 mutations (e.g., C316Y, S556G) with variable fitness costs .

HCV NS5B resistance-associated substitutions fitness colony formation

Clinical Pharmacokinetics and Antiviral Activity of TMC647055 in HCV Patients

In a Phase 1 clinical trial, TMC647055 administered at 500 mg BID and 1000 mg BID for 6 days produced median maximum HCV RNA reductions of 1.4 log10 and 2.4 log10 in genotype 1a patients, and 3.3 log10 and 3.4 log10 in genotype 1b patients, respectively [1][2]. This compares favorably to dasabuvir, which demonstrated ~1.0 log10 reduction at 400 mg BID over 3 days in genotype 1 patients [3].

clinical trial pharmacokinetics HCV RNA reduction dose-response

In Vivo Pharmacokinetics of TMC647055 Choline Salt in Rat Model

Following a single oral dose of 10 mg/kg in rats, TMC647055 (compound 18a) exhibited moderate plasma clearance (3.2 L/h/kg), good oral bioavailability (>46%), and high liver exposure (7800 ng/g liver), supporting its use in in vivo HCV models . This PK profile is superior to the free base of TMC647055, which has lower aqueous solubility and variable oral absorption, and to some other NNI-1 compounds that show poor oral exposure in preclinical species [1].

pharmacokinetics oral bioavailability clearance rat model

TMC647055 Choline Salt: Recommended Research Applications Based on Quantitative Evidence


In Vitro Combination Studies for Pan-Genotypic HCV Regimens

Given TMC647055's broad genotypic coverage (EC50 27-113 nM across GT1a, 1b, 3a, 4a, 6a), researchers should prioritize its use in in vitro combination studies with other direct-acting antivirals (DAAs) targeting NS3/4A protease (e.g., simeprevir) or NS5A (e.g., daclatasvir) to evaluate synergistic antiviral effects and resistance suppression across multiple genotypes. The clinical Phase 2a data showing SVR12 rates of 86-100% when combined with simeprevir and ritonavir support this application [1].

In Vivo Pharmacokinetic/Pharmacodynamic Modeling in Rodent HCV Models

The choline salt form of TMC647055, with its improved aqueous solubility (≥43 mg/mL in DMSO) and demonstrated oral bioavailability (>46% in rats) , is suitable for oral dosing in rodent models of HCV infection. Researchers should utilize this compound for PK/PD studies to establish dose-response relationships and to validate translational models for predicting human antiviral efficacy, particularly given the clinical dose-dependent viral load reductions observed (1.4-3.4 log10 at 500-1000 mg BID) [2].

Mechanistic Studies of NNI-1 Binding and Resistance

TMC647055's well-defined binding site (thumb-1 allosteric pocket) and characterized resistance profile (L392I, V494A, P495L) make it an ideal tool for studying NNI-1 mechanism of action and the structural basis of resistance. Researchers can employ site-directed mutagenesis and biochemical assays to investigate how these specific mutations alter inhibitor binding and enzyme conformation, providing insights for next-generation NNI design [3].

Benchmarking Novel HCV NS5B Inhibitors

As a well-characterized NNI-1 with extensive in vitro and in vivo data, TMC647055 choline salt serves as a valuable reference compound for benchmarking novel HCV NS5B inhibitors. Its IC50 (34 nM biochemical) and EC50 (77-139 nM cellular) values, along with its resistance profile and cross-genotypic activity, provide a robust comparative framework for assessing the potency, spectrum, and resistance barrier of new chemical entities targeting the thumb-1 site or other NS5B allosteric pockets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMC647055 Choline salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.